molecular formula C22H16N2O B8637175 4,5,6-Triphenyl-2H-pyridazin-3-one

4,5,6-Triphenyl-2H-pyridazin-3-one

Cat. No.: B8637175
M. Wt: 324.4 g/mol
InChI Key: RHECALHDTYCOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Triphenyl-2H-pyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel cardiovascular therapies. It belongs to the pyridazinone class, a heterocyclic framework recognized for its diverse biological activities. Recent scientific investigations into structurally similar pyridazin-3-one derivatives have demonstrated exceptional potential as vasodilating agents. These compounds exhibit potent vasorelaxant effects on isolated aortic tissue, with certain analogs showing superior efficacy to established reference drugs like hydralazine . The primary research value of this compound lies in its utility as a key synthetic intermediate or a pharmacophore model for designing new antihypertensive agents. Studies on related molecules suggest a mechanism of action that may involve the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent significant increase in the production of nitric oxide (NO), a critical signaling molecule for vascular relaxation . This mechanism positions pyridazinone-based compounds as promising candidates for probing the molecular pathways involved in hypertension. Furthermore, in silico analyses of analogous structures indicate promising drug-likeness, including potential for good oral bioavailability and intestinal absorption . Researchers can utilize this compound to explore structure-activity relationships and develop new chemical entities for cardiovascular disease research. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

3,4,5-triphenyl-1H-pyridazin-6-one

InChI

InChI=1S/C22H16N2O/c25-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23-24-22)18-14-8-3-9-15-18/h1-15H,(H,24,25)

InChI Key

RHECALHDTYCOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Core Substitution Patterns :

  • 4,5,6-Triphenyl-2H-pyridazin-3-one : Three phenyl groups create significant steric hindrance and enhance lipophilicity. The electron-withdrawing effect of the carbonyl group at position 3 influences reactivity.
  • 5-Chloro-6-phenylpyridazin-3(2H)-one (): Features a chlorine substituent at position 5 and a phenyl group at position 5. The chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions at position 6.
  • 6-(4-Ethoxy-phenyl)-4,5-dihydro-2H-pyridazin-3-one (): Contains a dihydro-pyridazinone ring (saturation at positions 4 and 5) and a 4-ethoxyphenyl group.

Key Observations :

  • The synthesis of 5-chloro-6-phenyl derivatives () relies on straightforward alkylation under mild conditions, whereas 4,5,6-triphenyl derivatives may require multi-step functionalization due to steric challenges.
  • Saturated analogs like 4,5-dihydro-pyridazinones () are often synthesized via catalytic hydrogenation or cycloaddition, differing from the fully aromatic tri-substituted compound.
Pharmacological and Physicochemical Properties

Lipophilicity and Solubility :

  • This compound : High logP due to three phenyl groups, likely resulting in poor aqueous solubility.
  • 5-Chloro-6-phenyl derivatives : Lower logP compared to the triphenyl analog but still hydrophobic, as seen in their purification via petroleum ether/ethyl acetate mixtures .
  • 4,5-Dihydro derivatives : Reduced aromaticity may improve solubility; the ethoxy group in could enhance bioavailability.
Stability and Reactivity
  • This compound : Steric bulk may protect the carbonyl group from nucleophilic attack, increasing stability.
  • 5-Chloro-6-phenyl derivatives : The chlorine atom at position 5 allows for regioselective substitution at position 2, as demonstrated in .

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